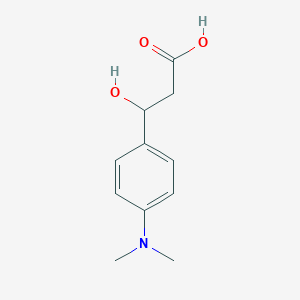![molecular formula C8H18ClNO B13544445 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-piperidinol.
Alkylation: The 3-piperidinol is then alkylated with 1-bromopropane under basic conditions to form 3-[(3S)-piperidin-3-yl]propan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Results in various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of biologically active molecules that interact with specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs that target neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Piperidin-4-yl)propan-1-ol hydrochloride
- 3-(Piperidin-2-yl)propan-1-ol hydrochloride
Comparison
Compared to its analogs, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride has unique stereochemistry that can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological profiles and chemical behaviors, making it distinct in its applications.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
3-[(3S)-piperidin-3-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
FZYSJNGXDDZHNJ-QRPNPIFTSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)CCCO.Cl |
Kanonische SMILES |
C1CC(CNC1)CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


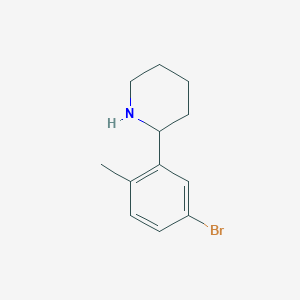


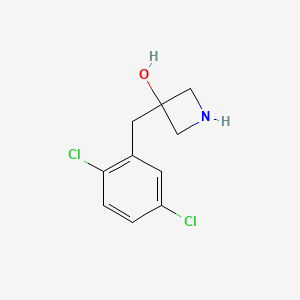
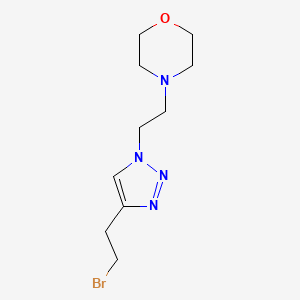
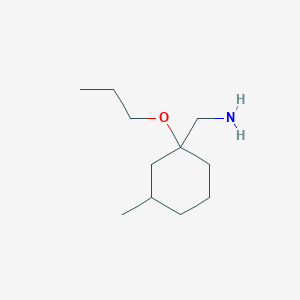
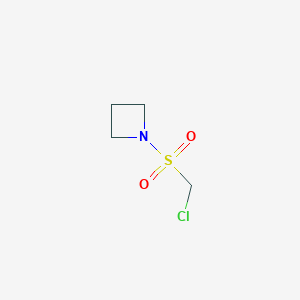

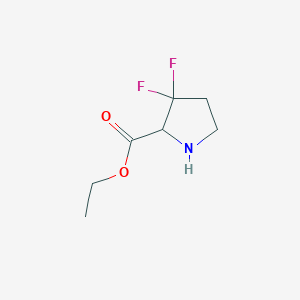
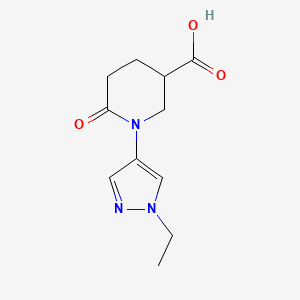

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

